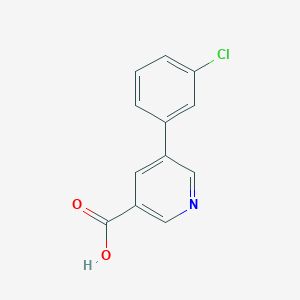

5-(3-Chlorophenyl)nicotinic acid

Übersicht

Beschreibung

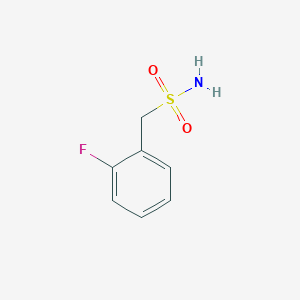

5-(3-Chlorophenyl)nicotinic acid is a chemical compound with the molecular formula C12H8ClNO2 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of substituted pyridines, such as 5-(3-Chlorophenyl)nicotinic acid, involves a ring cleavage methodology reaction. This process allows for the introduction of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) to 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

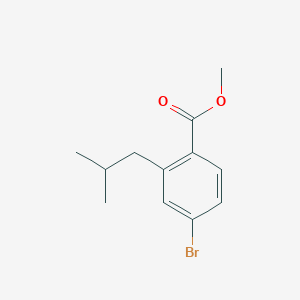

The molecular structure of 5-(3-Chlorophenyl)nicotinic acid is represented by the InChI code1S/C12H8ClNO2/c13-11-3-1-2-8(5-11)9-4-10(12(15)16)7-14-6-9/h1-7H,(H,15,16) . The molecular weight of this compound is 233.65 g/mol . Physical And Chemical Properties Analysis

5-(3-Chlorophenyl)nicotinic acid has a molecular weight of 233.65 g/mol . It has a predicted boiling point of 448.3±35.0 °C and a predicted density of 1.355±0.06 g/cm3 . The compound should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen

1. Role in Lipid Metabolism

Nicotinic acid, including its derivative 5-(3-Chlorophenyl)nicotinic acid, is widely recognized for its profound influence on lipid metabolism. It is particularly potent in lowering LDL (Low-Density Lipoprotein) cholesterol and VLDL (Very Low-Density Lipoprotein) cholesterol while raising HDL (High-Density Lipoprotein) cholesterol levels. This alteration in lipoprotein profiles is crucial as it significantly reduces the risk of coronary heart disease. Moreover, nicotinic acid's effects extend beyond lipid modulation, exhibiting anti-inflammatory effects which contribute to its atheroprotective role (Digby, Lee, & Choudhury, 2009).

2. Therapeutic Application in Dyslipidemia

5-(3-Chlorophenyl)nicotinic acid has been extensively used in the treatment of dyslipidemia. It's known for its capability to significantly alter blood lipid and lipoprotein fractions, making it a key agent in managing atherogenic dyslipidemia often associated with conditions like type 2 diabetes mellitus and the metabolic syndrome. Clinical evidence supports its use in slowing down the progression of atherosclerosis and even inducing regression of the condition in patients on stable statin therapy (McCormack & Keating, 2005).

3. Implications in Gene Expression

Research into the effects of nicotinic acid on gene expression has unveiled potential mechanisms that may explain its varied effects, including those not directly related to lipid metabolism. These effects might be directly mediated through the nicotinic acid receptor in cells, or indirectly through changes in circulating levels of free fatty acids or hormone levels, highlighting the multifaceted nature of this compound in physiological processes (Kang, Kim, & Youn, 2011).

4. Anticancer Potential

Recent studies have shed light on the significant biological properties of nicotinic acid and its derivatives, including 5-(3-Chlorophenyl)nicotinic acid, in the development of anticancer drugs. The presence of the nitrogen-containing moiety renders these compounds highly potent, indicating a promising future for them in cancer treatment strategies (Jain, Utreja, Kaur, & Jain, 2020).

Wirkmechanismus

Target of Action

It is known that nicotinic acid, a closely related compound, primarily targets the hepatocyte diacylglycerol acyltransferase-2 . This enzyme plays a crucial role in triglyceride synthesis .

Mode of Action

Nicotinic acid, a similar compound, inhibits hepatocyte diacylglycerol acyltransferase-2 This activity also leads to intracellular degradation of apo B and decreased production of low-density lipoproteins, the catabolic product of VLDL .

Biochemical Pathways

Nicotinic acid, a similar compound, is involved in the synthesis and salvage pathways of nad+ . The conversion of dietary nicotinic acid and nicotinamide to bioactive NAD+ involves the biosynthesis pathway, whereas, resynthesis of NAD+ following its consumption in various biological reactions, involves the salvage pathways .

Result of Action

It is known that nicotinic acid, a similar compound, has a broad spectrum of effects, including effects aimed at attenuating the risks associated with low high-density lipoprotein cholesterol (hdl-c), high low-density lipoprotein cholesterol (ldl-c), high lipoprotein a, and hypertriglyceridemia .

Eigenschaften

IUPAC Name |

5-(3-chlorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-11-3-1-2-8(5-11)9-4-10(12(15)16)7-14-6-9/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTMFBTMLLNVUPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624069 | |

| Record name | 5-(3-Chlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Chlorophenyl)nicotinic acid | |

CAS RN |

375853-95-5 | |

| Record name | 5-(3-Chlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B1358359.png)

![5,7-Diiodo-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1358373.png)